molecular formula C9H14N4O B1526890 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one CAS No. 1354950-92-7

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Cat. No. B1526890
CAS RN: 1354950-92-7
M. Wt: 194.23 g/mol
InChI Key: YNJIRSBZSLQZNX-UHFFFAOYSA-N
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Description

“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound with the molecular weight of 194.24 .


Molecular Structure Analysis

The InChI code for “3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is 1S/C9H14N4O/c1-6-5-8 (12 (2)11-6)13-4-3-7 (10)9 (13)14/h5,7H,3-4,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is a powder that should be stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable intermediate. Its structure, featuring both amino and pyrrolidinone functional groups, allows for selective reactions that can lead to a variety of complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmaceutical Development

The pyrrolidinone ring present in this compound is a common motif in medicinal chemistry. It can be utilized to create novel biologically active compounds, especially due to its ability to efficiently explore pharmacophore space due to sp3-hybridization. This structural feature contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins in drug targets .

Agrochemicals

In agrochemistry, such compounds are often used as building blocks for the synthesis of pesticides and herbicides. The presence of both pyrrolidinone and pyrazole rings could potentially lead to products that interact with specific biological pathways in pests, offering a targeted approach to crop protection .

Dyestuff Industry

The compound’s molecular structure suggests potential utility in the dyestuff industry. While direct applications in dye synthesis are not explicitly documented, the reactive amino group and the pyrrolidinone ring could be involved in creating novel dyes with unique properties for textiles and materials .

Material Science

In material science, this compound could be explored for the synthesis of new polymers or as a modifier for existing materials. Its potential to form bonds with various substrates could lead to materials with improved characteristics, such as enhanced durability or specific interaction with light or other forms of energy .

Chemical Synthesis

As an intermediate in chemical synthesis, this compound can be used to develop new reactions or improve existing ones. Its unique structure may offer pathways to synthesize new compounds with desired properties more efficiently or with higher yields .

Mechanism of Action

The mechanism of action of “3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one” is not specified in the available resources. Its mechanism of action would depend on its application, particularly if it’s used in the synthesis of pharmaceuticals .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .

properties

IUPAC Name

3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJIRSBZSLQZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCC(C2=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
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Reactant of Route 5
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Reactant of Route 6
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